3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide - 93669-29-5

3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Catalog Number: EVT-1334516
CAS Number: 93669-29-5
Molecular Formula: C13H14BrN3O
Molecular Weight: 308.17g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(7-(1H-imidazol-1-yl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydroquinoxalin-1(2H)-yl)benzamide

Compound Description: This compound is a potent and selective kainate receptor antagonist, exhibiting 73-fold selectivity for kainate receptors over AMPA receptors. It demonstrates analgesic effects in the mouse tail flick test. []

Relevance: This compound, like 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide, features a benzamide moiety directly linked to an imidazole ring. Both compounds are investigated for their potential therapeutic applications, particularly in the realm of pain management. []

Reference:[1] N-(7-(1H-imidazol-1-yl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydroquinoxalin-1(2H)-yl)benzamide - a new kainate receptor selective antagonist and analgesic: Synthesis, X-ray crystallography, structure-affinity relationships, in vitro and in vivo pharmacology.

2-Ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide

Compound Description: This compound serves as a key intermediate in the synthesis of vardenafil, a drug used to treat erectile dysfunction. []

Relevance: This compound shares the core structural motif of a benzamide connected to an imidazole ring with 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide. The presence of different substituents on the benzamide and imidazole rings highlights the potential for structural modifications to modulate biological activity. []

Reference:

[2] Synthesis of 2-Ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide

4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

Compound Description: This compound, also known as TAS-116, represents a potent and selective inhibitor of heat shock protein 90 (HSP90α and HSP90β). It exhibits promising antitumor activity in vivo, particularly in an NCI-H1975 xenograft mouse model. []

Relevance: This compound and 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide both feature a benzamide moiety. While the core structure differs, the shared presence of this group emphasizes its potential relevance in designing molecules with biological activity, particularly in areas like anticancer drug development. []

Reference:

[3] Crystal structure of Hsp90-alpha N-terminal domain in complex with 4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: This series of compounds was investigated for antibacterial activity. The research involved synthesizing various derivatives by reacting a core structure with different carboxylic acids. []

Relevance: The core structure of these compounds, featuring an imidazole ring linked to an amide group, closely resembles that of 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide. This similarity suggests a potential avenue for designing new antibacterial agents by exploring variations around the benzamide and imidazole moieties. []

Reference:

[4] Design, Synthesis and Antibacterial Activity of N-(3-((4-(6-(2,2,2-\nTrifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide

Compound Description: This compound, known as nilotinib, is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia. Research highlights its improved bioavailability and reduced food effect when formulated with organic acids. [, ]

Relevance: Nilotinib and 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide share the key structural feature of a benzamide group connected to an imidazole ring. This structural similarity underscores the significance of this specific chemical motif in the context of drug design, particularly for targeting kinases. [, ]

References:[5] The organic acid is solubilized using 4-methyl-3 - [[4- (3-pyridinyl) -2-pyrimidinyl] amino]-n-[5-(4-methyl--1h- imidazol-1-yl ) -3- (modified release trifluoromethyl) phenyl] benzamide [6] Modified release of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-n-5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide solubilized using organic acids

N-[(1H-imidazol-1-yl)alkyl]aryl Amides and N-[(1H-1,2,4-triazol-1-yl)alkyl]aryl Amides

Compound Description: This series of compounds was synthesized and evaluated as potential thromboxane synthetase inhibitors and antihypertensive agents. The study focused on understanding the structure-activity relationship by modifying aromatic substitutions, chain lengths, and heterocycle selection. []

Relevance: These compounds share a similar framework with 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide, featuring an aryl amide linked to an imidazole or triazole ring via an alkyl chain. This series emphasizes the significance of alkyl chain length and aromatic substitutions in modulating the biological activity of compounds similar to the target compound. []

Reference:

[7] Thromboxane synthetase inhibitors and antihypertensive agents. 1. N-[(1H-imidazol-1-yl)alkyl]aryl amides and N-[(1H-1,2,4-triazol-1-yl)alkyl]aryl amides.

7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine Derivatives

Compound Description: This research focused on synthesizing and evaluating a series of imidazo[2,1-c][1,2,4]triazole derivatives for their cytotoxic potential against human cancer cell lines. The study explored the impact of introducing various amide, sulfonamide, urea, and thiourea groups on the core structure. []

Relevance: While structurally distinct, these compounds share a common interest in exploring the anti-cancer potential of heterocyclic compounds, similar to 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide, albeit through different mechanisms. The presence of imidazole rings in both cases hints at potential shared structural features of interest in medicinal chemistry. []

Reference:

[8] Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine Derivatives

4-(1H-imidazol-1-yl)-N-(2-(3-(4-methylbenzyl)ureido)ethyl)benzamide (IMUEB)

Compound Description: IMUEB is an imidazole derivative investigated for its anticancer activity against A549 lung cancer cells. The compound exhibited promising results by inhibiting proliferation, inducing apoptosis, and reducing migratory potential in these cells. []

Relevance: Similar to 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide, IMUEB utilizes an imidazole ring directly linked to a benzamide moiety. Both compounds highlight the significance of this structural feature in designing molecules with potential anticancer applications, even though their precise mechanisms of action might differ. []

Reference:

[9] A study on the anticancer activity of imidazolyl benzamide derivative-IMUEB on a 549 lung cancer cell line

2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide

Compound Description: This compound, characterized by X-ray crystallography, reveals specific structural features like planar ring systems and the conformation adopted by different moieties within the molecule. While its biological activity is not explicitly mentioned, the presence of bromine and a benzimidazole group links it structurally to other related compounds. []

Relevance: This compound, while having a more complex structure, shares the presence of a bromo-substituted benzamide moiety with 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide. Additionally, both compounds contain an imidazole ring, albeit in different positions and with varying substitutions. This structural similarity suggests a potential shared chemical space worth exploring for biological activity. []

Reference:

[10] 2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide

N-(4-substituted-benzoyl)-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines and N-arylsulfonyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines

Compound Description: This entry refers to two related series of compounds containing either a benzamide or a sulfonamide group linked to a propyl chain terminated by a 1-methyl-1H-imidazol-2-yl substituent. The synthesis and characterization of these compounds are described, but specific biological activities are not mentioned. []

Relevance: Both series share a striking structural resemblance to 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide, differing primarily in the substituents on the benzene ring and the presence of a sulfonamide group instead of a benzamide in one series. This close structural similarity strongly suggests these compounds could be valuable for studying structure-activity relationships and exploring variations of the target compound. []

Reference:

[11] Syntheses of N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzamides and N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzenesulfonamides

Properties

CAS Number

93669-29-5

Product Name

3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide

IUPAC Name

3-bromo-N-(3-imidazol-1-ylpropyl)benzamide

Molecular Formula

C13H14BrN3O

Molecular Weight

308.17g/mol

InChI

InChI=1S/C13H14BrN3O/c14-12-4-1-3-11(9-12)13(18)16-5-2-7-17-8-6-15-10-17/h1,3-4,6,8-10H,2,5,7H2,(H,16,18)

InChI Key

XZCCNNHZNYRVBP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCN2C=CN=C2

Solubility

46.2 [ug/mL]

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCN2C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.